1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea
Description
1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexenylmethyl group, and a phenyl group attached to a thiourea moiety.
Properties
Molecular Formula |
C21H24N2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C21H24N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-6,8-11,14-15,19H,7,12-13,16-17H2,(H,22,24) |
InChI Key |
ZYCDWGCMOIPMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea typically involves the reaction of benzyl isothiocyanate with cyclohex-3-en-1-ylmethylamine and phenylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated synthesis stations and solid-phase supported catalysts to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to interfere with specific biological pathways in pests and weeds.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites, thereby preventing their normal function. In agriculture, it may interfere with essential biological pathways in pests or weeds, leading to their death or reduced growth.
Comparison with Similar Compounds
1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-phenylthiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-phenylthiourea: Lacks the cyclohexenylmethyl group, which may result in different biological activities and chemical properties.
1-Cyclohex-3-en-1-ylmethyl-3-phenylthiourea: Lacks the benzyl group, which may affect its solubility and reactivity.
1-Benzyl-1-(cyclohex-3-en-1-ylmethyl)-3-methylthiourea: Has a methyl group instead of a phenyl group, which may influence its overall stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
